1-(2-Furoyl)piperidin-4-one oxime
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Overview
Description
Preparation Methods
The synthesis of 1-(2-furoyl)piperidin-4-one oxime typically involves the reaction of 1-(2-furoyl)piperidin-4-one with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Furoyl)piperidin-4-one oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxime-N-oxide derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Furoyl)piperidin-4-one oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)piperidin-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-Furoyl)piperidin-4-one oxime can be compared with other piperidin-4-one oxime derivatives, such as:
- 1,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
- 3,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
- 3-Isopropyl-2,6-diphenyl piperidin-4-one oxime
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
IUPAC Name |
furan-2-yl-(4-hydroxyiminopiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h1-2,7,14H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQFXTZMGLKXKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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